molecular formula C24H20FN7O B2924649 N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide CAS No. 1007061-69-9

N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide

Cat. No.: B2924649
CAS No.: 1007061-69-9
M. Wt: 441.47
InChI Key: RRRHPZOYCCOWEH-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its versatility in medicinal chemistry, particularly in kinase inhibition and anticancer applications. The molecule features a 4-fluorophenyl group at the pyrazolo[3,4-d]pyrimidine core, a 3-methylpyrazole linker, and a 3,4-dimethylbenzamide substituent. The fluorine atom enhances lipophilicity and metabolic stability, while the dimethylbenzamide moiety may improve solubility and target binding .

Properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN7O/c1-14-4-5-17(10-15(14)2)24(33)29-21-11-16(3)30-32(21)23-20-12-28-31(22(20)26-13-27-23)19-8-6-18(25)7-9-19/h4-13H,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRHPZOYCCOWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide typically involves a multi-step process:

  • Formation of the Pyrazolopyrimidine Core: : The synthesis begins with the construction of the pyrazolopyrimidine core through a series of cyclization reactions involving appropriate precursors like 4-fluorophenylhydrazine and 3-methyl-1H-pyrazol-5-amine.

  • Attachment of Aromatic Rings:

  • Reaction Conditions: : These reactions typically occur under controlled conditions using catalysts and solvents such as dimethylformamide (DMF) or acetonitrile at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

  • Optimization of Reaction Conditions: : Scaling up the reaction involves optimizing temperature, pressure, and solvent systems to ensure high yield and purity.

  • Use of Continuous Flow Reactors: : Implementing continuous flow reactors to increase efficiency and reduce reaction times.

  • Purification Processes: : Utilizing chromatography and crystallization techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide can undergo various chemical reactions:

  • Oxidation: : It can be oxidized to form corresponding quinone derivatives.

  • Reduction: : Reduction reactions can yield amine derivatives.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, chromium trioxide.

  • Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Conditions: : Acidic or basic conditions depending on the substituent.

Major Products

  • Oxidation Products: : Quinone derivatives.

  • Reduction Products: : Amine derivatives.

  • Substitution Products: : Varied depending on the substituent introduced.

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules: : Used as an intermediate in the synthesis of other complex organic molecules.

Biology

  • Biological Studies: : Serves as a tool in studying biological processes and enzyme interactions.

Medicine

  • Pharmaceutical Development:

Industry

  • Material Science: : Potential use in creating novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide involves its interaction with specific molecular targets such as enzymes and receptors. This interaction may lead to modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways depend on the context of its application, such as inhibition of certain enzymes or interaction with specific receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and physicochemical properties:

N-{1-[1-(2,3-Dimethylphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl]-3-Methyl-1H-Pyrazol-5-yl}-3-Fluorobenzamide

  • Key Differences : Replaces the 4-fluorophenyl group with a 2,3-dimethylphenyl ring and substitutes 3,4-dimethylbenzamide with 3-fluorobenzamide.
  • The 3-fluorobenzamide may lower solubility compared to the dimethylbenzamide in the target compound .
  • Molecular Weight : 482.5 g/mol (calculated from ).

2-(1-(4-(Dimethylamino)-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Ethyl)-5-Fluoro-3-(3-Fluorophenyl)-4H-Chromen-4-One

  • Key Differences: Incorporates a chromen-4-one ring and a dimethylamino group on the pyrazolo[3,4-d]pyrimidine.
  • However, the larger chromenone structure may reduce bioavailability .
  • Synthetic Route : Uses cesium carbonate in DMF, indicating compatibility with SN2 reactions .

4-(3-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Thieno[3,2-d]Pyrimidine

  • Key Differences: Replaces the benzamide group with a thieno[3,2-d]pyrimidine hybrid.
  • Impact: The sulfur atom in the thienopyrimidine ring may alter electronic properties, enhancing interactions with cysteine-rich enzymatic pockets. The absence of a solubilizing benzamide group could reduce water solubility .
  • Yield : Synthesized in 82% yield via Vilsmeier–Haack formylation, suggesting efficient reactivity at the pyrimidine core .

(R)/(S)-2-(1-(4-Amino-3-(3-Fluoro-4-Morpholinophenyl)-1H-Pyrazolo[3,4-c]Pyrimidin-1-yl)Ethyl)-5-Fluoro-3-(3-Fluorophenyl)-4H-Chromen-4-One

  • Key Differences: Features a morpholino group and sulfonamide substituent, with a pyrazolo[3,4-c]pyrimidine core isomer.
  • Impact: The morpholino group enhances solubility and hydrogen-bonding capacity. The pyrazolo[3,4-c]pyrimidine isomer may alter binding kinetics due to shifted nitrogen positions .
  • Enantiomeric Purity : 96.21% enantiomeric excess, highlighting stereochemical precision in synthesis .

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyrazolo[3,4-d]pyrimidine 4-fluorophenyl, 3,4-dimethylbenzamide ~500 (estimated) High lipophilicity, moderate solubility
N-{1-[1-(2,3-Dimethylphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl]-3-Methyl-1H-Pyrazol-5-yl}-3-Fluorobenzamide Pyrazolo[3,4-d]pyrimidine 2,3-dimethylphenyl, 3-fluorobenzamide 482.5 Increased steric bulk, lower solubility
4-(3-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Thieno[3,2-d]Pyrimidine Pyrazolo[3,4-d]pyrimidine Thieno[3,2-d]pyrimidine ~400 (estimated) Enhanced π-π interactions, low solubility
(R)/(S)-2-(1-(4-Amino-3-(3-Fluoro-4-Morpholinophenyl)-1H-Pyrazolo[3,4-c]Pyrimidin-1-yl)Ethyl)-... Pyrazolo[3,4-c]pyrimidine Morpholino, sulfonamide, chromenone 599.1 (M+1) High solubility, stereochemical purity

Research Findings and Implications

  • Substituent Effects : Fluorine and methyl groups improve metabolic stability and lipophilicity but must be balanced with solubilizing groups (e.g., dimethylbenzamide) to optimize bioavailability .
  • Core Modifications: Pyrazolo[3,4-c]pyrimidine isomers (vs. 3,4-d) and hybrid scaffolds (e.g., thienopyrimidine) significantly alter electronic profiles and target selectivity .
  • Synthetic Efficiency : High-yield reactions (e.g., 82% in ) demonstrate the pyrazolo[3,4-d]pyrimidine core’s compatibility with diverse synthetic routes, enabling rapid derivatization .

Biological Activity

N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide is a compound of interest due to its diverse biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes pyrazolo[3,4-d]pyrimidine and dimethylbenzamide moieties. Its molecular formula is C19H19FN5OC_{19}H_{19}FN_5O, and it possesses unique properties that contribute to its biological effects.

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant kinase inhibition properties. Specifically, they have been shown to inhibit serine-threonine kinases such as p70S6K and Akt, which are crucial in regulating cell growth and survival pathways. This inhibition can lead to antitumor effects by disrupting cancer cell proliferation and inducing apoptosis .

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : Studies have shown that this compound can significantly inhibit the growth of various cancer cell lines. For instance, it has demonstrated cytotoxic effects against breast cancer cells (MCF-7) with an IC50 value of approximately 2.96 μmol/L after 24 hours of treatment .
  • Enzymatic Inhibition : The compound acts as an inhibitor for several enzymes involved in cancer progression. Its ability to modulate kinase activity makes it a candidate for further development as an anticancer agent .

Case Studies

Several studies have explored the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in clinical and preclinical settings:

  • Breast Cancer Study : A study investigated the effects of a related pyrazolo compound on breast cancer cells. The results indicated significant inhibition of cell proliferation and induction of apoptosis through oxidative stress mechanisms .
  • Inflammatory Diseases : The compound's potential in treating inflammatory diseases has also been noted, where it exhibited anti-inflammatory properties by modulating cytokine production .

Data Table: Summary of Biological Activities

Activity TypeTarget Cell/EnzymeEffectReference
AnticancerMCF-7 (Breast Cancer)Cytotoxicity (IC50: 2.96 μmol/L)
Kinase Inhibitionp70S6K, AktGrowth inhibition
Anti-inflammatoryCytokine productionReduced inflammation

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